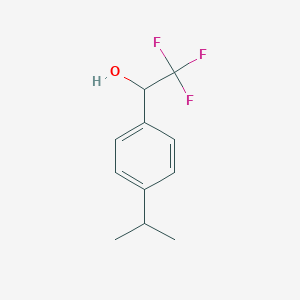

alpha-Trifluoromethyl-4-isopropylbenzyl alcohol

CAS No.:

Cat. No.: VC20464206

Molecular Formula: C11H13F3O

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F3O |

|---|---|

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanol |

| Standard InChI | InChI=1S/C11H13F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3 |

| Standard InChI Key | LEFMXTSRODLXJF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(C(F)(F)F)O |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol (systematic name: 4-isopropyl-α-(trifluoromethyl)benzyl alcohol) has the molecular formula C<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O and a molecular weight of 220.21 g/mol. Its structure consists of a benzene ring with three distinct substituents:

-

A hydroxyl group (-OH) at the benzylic position.

-

A trifluoromethyl group (-CF<sub>3</sub>) at the alpha position relative to the hydroxyl group.

-

An isopropyl group (-CH(CH<sub>3</sub>)<sub>2</sub>) at the para position .

The SMILES notation for this compound is CC(C)c1ccc(C(C)(C)F)cc1, reflecting the spatial arrangement of its functional groups.

Table 1: Comparative Structural Features of Related Benzyl Alcohols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol | C<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O | 220.21 | -CF<sub>3</sub>, -CH(CH<sub>3</sub>)<sub>2</sub> |

| 4-(Trifluoromethyl)benzyl alcohol | C<sub>8</sub>H<sub>7</sub>F<sub>3</sub>O | 176.14 | -CF<sub>3</sub> |

| Isopropylbenzyl alcohol | C<sub>10</sub>H<sub>14</sub>O | 150.22 | -CH(CH<sub>3</sub>)<sub>2</sub> |

The trifluoromethyl group enhances electrophilicity and metabolic stability, while the isopropyl group contributes to steric bulk, influencing solubility and reactivity .

Synthesis and Manufacturing Processes

Table 2: Optimization Parameters for Hydrogenation (Adapted from )

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ru/C | 100 | 2.3 | 99.05 | 99 |

| Pd/C | 120 | 1.5 | 98.22 | 99 |

| Raney Ni | 150 | 2.0 | 98.92 | 99 |

Acid-Catalyzed Esterification

The same patent describes esterification of isopropylbenzyl alcohol with acetic acid or acetic anhydride under acidic conditions (HCl or H<sub>2</sub>SO<sub>4</sub>) . For alpha-Trifluoromethyl-4-isopropylbenzyl alcohol, similar esterification or etherification reactions could be employed to modify its functional groups for specific applications.

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for alpha-Trifluoromethyl-4-isopropylbenzyl alcohol is limited, its structural analogs offer predictive insights:

-

Melting Point: ~18–20°C (similar to 4-(trifluoromethyl)benzyl alcohol) .

-

Solubility: Miscible in polar organic solvents (e.g., ethanol, acetone); limited water solubility .

The trifluoromethyl group reduces hydrophilicity, while the hydroxyl group enables hydrogen bonding .

Chemical Reactivity and Functional Applications

Nucleophilic Substitution

The hydroxyl group undergoes typical alcohol reactions:

-

Esterification: With acetic anhydride to form acetate derivatives .

-

Oxidation: To ketones or carboxylic acids using strong oxidizing agents.

The -CF<sub>3</sub> group stabilizes adjacent carbocations, facilitating SN1 mechanisms .

Pharmaceutical Intermediate

Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol serves as a precursor in:

-

Prodrug synthesis: Phosphonoformate prodrugs for antiviral applications .

-

Ligand design: Coordination complexes with transition metals (e.g., chromium) .

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

-

Biological Screening: Evaluating antimicrobial or anticancer activity.

-

Computational Modeling: Predicting reaction pathways using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume